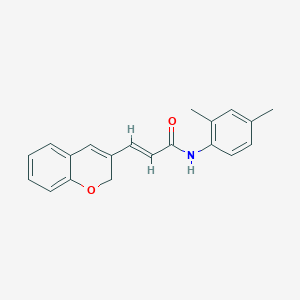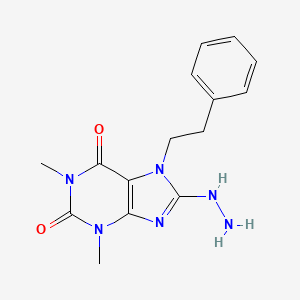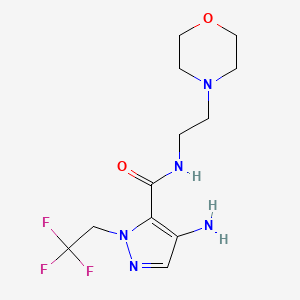![molecular formula C20H14ClN3O4S B2515705 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1223891-48-2](/img/structure/B2515705.png)
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" is a complex organic molecule This compound features a benzothiophene-pyrimidinone core with a chlorine substituent at position 9 and an acetamide linkage to a 1,4-benzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" typically involves multi-step organic reactions, beginning with the formation of the benzothiophene core, followed by the construction of the pyrimidinone ring, and ending with the acetamide formation and benzodioxin linkage.
Step 1 Benzothiophene Formation: A base-catalyzed cyclization reaction involving 2-halobenzylthiols with α,β-unsaturated carbonyl compounds to form the benzothiophene core.
Step 2 Pyrimidinone Construction: Condensation of the benzothiophene with a suitably protected pyrimidine derivative, followed by selective chlorination at the 9-position.
Step 3 Acetamide Linkage: Amidation reaction involving the attachment of the acetamide group to the pyrimidinone core under mild conditions using reagents such as acetic anhydride in the presence of a catalyst.
Step 4 Benzodioxin Formation: The final step involves the formation of the benzodioxin ring system through a cyclization reaction involving dihydroxy benzene derivatives.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing each step for maximum yield and purity. This includes using continuous flow reactors for the benzothiophene and pyrimidinone formation, employing high-throughput synthesis techniques for the acetamide coupling, and ensuring stringent purification protocols.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes a variety of reactions including:
Oxidation: Oxidative addition at the pyrimidinone core.
Reduction: Selective reduction of the acetamide linkage.
Substitution: Nucleophilic substitution at the chlorine substituent.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Metal-catalyzed hydrogenation using palladium or nickel catalysts.
Substitution: Halogen-exchange reactions using nucleophiles like sodium methoxide.
Major Products
Oxidation Products: Formation of corresponding ketones or aldehydes.
Reduction Products: Formation of amines or alcohol derivatives.
Substitution Products: Generation of substituted benzothiophene or pyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Acts as a ligand in transition metal catalysis.
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic compounds.
Biology
Enzyme Inhibition: Potential inhibitor for specific enzymes in biochemical pathways.
Prodrug Design: Basis for designing prodrugs with improved pharmacokinetic properties.
Medicine
Antineoplastic Agents: Investigated for anti-cancer properties.
Antimicrobial Agents: Potential use in the development of novel antibiotics.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Agriculture: Investigated as potential agrochemicals for plant protection.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. It targets specific enzymes, altering their activity by binding to the active site or allosteric sites. The presence of the benzothiophene-pyrimidinone core is crucial for its high affinity and selectivity towards these molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
"2-(6-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4-dihydro-1,2-benzodioxin-6-yl)acetamide"
"2-(9-bromo-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide"
Uniqueness
Chemical Structure: The unique arrangement of functional groups and ring systems.
Reactivity: Different reactivity patterns due to the specific substitution on the benzothiophene-pyrimidinone core.
Biological Activity: Enhanced selectivity and potency in biological assays.
Eigenschaften
IUPAC Name |
2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S/c21-12-2-1-3-15-17(12)18-19(29-15)20(26)24(10-22-18)9-16(25)23-11-4-5-13-14(8-11)28-7-6-27-13/h1-5,8,10H,6-7,9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYZBTPBSTZQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)
![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)



![3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)



![3-{5,7-DIMETHYL-3-SULFANYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-6-YL}PROPANOIC ACID](/img/structure/B2515641.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
